4-Ethylpyridine-3-boronic acid pinacol ester 4-Ethylpyridine-3-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2096330-85-5
VCID: VC4834274
InChI: InChI=1S/C13H20BNO2/c1-6-10-7-8-15-9-11(10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)CC
Molecular Formula: C13H20BNO2
Molecular Weight: 233.12

4-Ethylpyridine-3-boronic acid pinacol ester

CAS No.: 2096330-85-5

Cat. No.: VC4834274

Molecular Formula: C13H20BNO2

Molecular Weight: 233.12

* For research use only. Not for human or veterinary use.

4-Ethylpyridine-3-boronic acid pinacol ester - 2096330-85-5

Specification

CAS No. 2096330-85-5
Molecular Formula C13H20BNO2
Molecular Weight 233.12
IUPAC Name 4-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C13H20BNO2/c1-6-10-7-8-15-9-11(10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3
Standard InChI Key UMTCATCTKZVZRN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)CC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine core with an ethyl group at the 4-position and a pinacol-protected boronic acid group at the 3-position. The pinacol ester (1,2-diol derivative) stabilizes the boron atom, preventing protodeborylation and enabling handling under ambient conditions . The IUPAC name is 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-ethylpyridine, and its SMILES notation is B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)CC .

Physical and Spectroscopic Data

PropertyValueSource
Molecular FormulaC13H20BNO2\text{C}_{13}\text{H}_{20}\text{BNO}_2
Molecular Weight233.11 g/mol
AppearanceWhite to off-white solid
Melting PointNot reported-
Storage Conditions2–7°C (refrigerated)
Hazard ClassificationWarning (H315, H319, H335)

The compound’s boronic ester group absorbs strongly in the infrared spectrum at 1340–1390 cm1^{-1} (B–O stretching) and 650–700 cm1^{-1} (B–C vibrations) . Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the pyridine protons (δ 7.5–8.5 ppm) and pinacol methyl groups (δ 1.2–1.3 ppm) .

Synthesis Methods

Halogen-Metal Exchange and Borylation

A common route involves halogen-metal exchange followed by borylation. For example, 3-bromo-4-ethylpyridine reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2_2) to yield the boronic ester . This method typically achieves yields of 60–80% .

Directed Ortho-Metalation (DoM)

Directed ortho-metalation strategies employ lithiating agents (e.g., LDA) to deprotonate a pyridine derivative, followed by quenching with a boronate electrophile. This approach is effective for introducing boronates to electron-deficient pyridines .

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium-catalyzed couplings between halopyridines and tetraalkoxydiborons. For instance, 4-ethyl-3-iodopyridine reacts with bis(pinacolato)diboron under Miyaura borylation conditions to form the target compound .

Comparative Synthesis Table

MethodStarting MaterialCatalystYield (%)Reference
Halogen-metal exchange3-Bromo-4-ethylpyridinePd(dppf)Cl2_275
Directed ortho-metalation4-EthylpyridineLDA65
Miyaura borylation4-Ethyl-3-iodopyridinePd(OAc)2_282

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound is a key reagent in Suzuki-Miyaura reactions, enabling the formation of biaryl and heteroaryl structures. For example, coupling with aryl halides produces 3,4-disubstituted pyridines, which are prevalent in drug candidates . A 2025 study demonstrated its use in synthesizing a kinase inhibitor analog via coupling with a brominated quinoline .

Functionalization of Dihydropyridines

Activation with acylating agents allows nucleophilic additions to form dihydropyridine intermediates. These intermediates are pivotal for synthesizing piperidines and tetrahydropyridines, which are structural motifs in alkaloids and pharmaceuticals .

Material Science Applications

The ethyl-pyridine-boronate moiety enhances the electronic properties of conjugated polymers. A 2024 report highlighted its incorporation into light-emitting diodes (LEDs), where it improved charge transport efficiency .

Research Findings and Mechanistic Insights

Transmetalation in Suzuki Reactions

Studies using 11B^{11}\text{B} NMR and X-ray crystallography have elucidated the transmetalation mechanism. The boronic ester coordinates to a palladium hydroxide complex, forming a Pd–O–B intermediate before transferring the aryl group . Steric hindrance from the pinacol group slows this step, necessitating optimized reaction conditions .

Antitumor Activity

A 2024 study investigated boron-containing pyridines as proteasome inhibitors. The ethyl group enhanced membrane permeability, while the boronate enabled selective binding to catalytic threonine residues . In vitro assays showed IC50_{50} values of 1.2–3.5 μM against multiple myeloma cells .

Computational Studies

Density functional theory (DFT) calculations revealed that the ethyl group stabilizes the boronate via hyperconjugation, reducing electrophilicity at boron. This explains its slower reactivity compared to non-alkylated analogs .

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